molecular formula C24H22FN5O2 B266485 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

Número de catálogo B266485
Peso molecular: 431.5 g/mol
Clave InChI: SCVPGGHWGFUKKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one, also known as JNJ-40411813, is a novel and potent small-molecule inhibitor of the protein kinase B-Raf, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a critical role in regulating cell growth, differentiation, and survival, and is frequently dysregulated in various types of cancer.

Mecanismo De Acción

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one selectively inhibits the activity of B-Raf, which is a key downstream effector of the MAPK signaling pathway. By blocking B-Raf activity, 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one prevents the activation of downstream targets such as MEK and ERK, which are involved in regulating cell growth, differentiation, and survival. This leads to inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its effects on cancer cells, 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has also been shown to modulate the immune microenvironment, by inhibiting the production of immunosuppressive cytokines and promoting the infiltration of effector T cells into tumors. 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one is its potency and selectivity for B-Raf. This makes it an attractive tool for studying the role of the MAPK signaling pathway in cancer biology. However, one limitation of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one is its relatively low solubility, which can make it difficult to work with in certain experimental settings. Another limitation is the lack of information on its toxicity and pharmacokinetics in humans, which limits its potential as a clinical candidate.

Direcciones Futuras

There are several potential future directions for research on 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one. One area of interest is the development of more potent and selective B-Raf inhibitors, which could have even greater therapeutic potential in cancer. Another area of interest is the use of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one in combination with other targeted therapies or immunotherapies, to enhance their efficacy and overcome resistance mechanisms. Finally, there is a need for further studies to elucidate the mechanism of action of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one, and to identify biomarkers that can predict response to treatment.

Métodos De Síntesis

The synthesis of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been described in a patent application (WO2013030835A1) by Janssen Pharmaceutica NV. The synthesis involves the reaction of 3-fluoroaniline with 2-ethyl-3-hydroxy-3-(3-methoxypropyl)propionaldehyde to form an intermediate, which is then reacted with 2,3-dichloroquinoxaline to give the final product.

Aplicaciones Científicas De Investigación

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been extensively studied in preclinical models of cancer, including melanoma, colorectal cancer, and non-small cell lung cancer. In vitro studies have shown that 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one inhibits the growth and survival of cancer cells by blocking the MAPK signaling pathway. In vivo studies have demonstrated that 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has potent antitumor activity in various xenograft models, and can also enhance the efficacy of chemotherapy and radiation therapy.

Propiedades

Nombre del producto

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

Fórmula molecular

C24H22FN5O2

Peso molecular

431.5 g/mol

Nombre IUPAC

14-ethyl-17-(3-fluorophenyl)-13-(3-methoxypropyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C24H22FN5O2/c1-3-19-28-22-20(24(31)29(19)12-7-13-32-2)21-23(27-18-11-5-4-10-17(18)26-21)30(22)16-9-6-8-15(25)14-16/h4-6,8-11,14H,3,7,12-13H2,1-2H3

Clave InChI

SCVPGGHWGFUKKH-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC=C5)F)C(=O)N1CCCOC

SMILES canónico

CCC1=NC2=C(C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC=C5)F)C(=O)N1CCCOC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.